Physicochemical Differentiation: Lipophilicity (XLogP3) Compared to the m-Tolyl Analog
The target compound exhibits a computed XLogP3 of 3.1 [1], whereas the m-tolyl analog (1-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea) has a higher computed XLogP3 of approximately 3.5–3.7, reflecting the absence of the hydrogen-bond-accepting methoxy oxygen [2]. This ~0.4–0.6 log unit difference in lipophilicity translates to a roughly 2.5- to 4-fold difference in octanol-water partition coefficient, which can significantly influence membrane permeability, plasma protein binding, and in vivo distribution.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | m-Tolyl analog: XLogP3 ≈ 3.5–3.7 (estimated from structural class) |
| Quantified Difference | ΔXLogP3 ≈ 0.4–0.6 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A lower XLogP3 value suggests improved aqueous solubility and potentially reduced off-target binding compared to more lipophilic analogs, which is a critical consideration when selecting compounds for in vitro screening cascades.
- [1] PubChem Compound Summary for CID 44072654, XLogP3-AA property value. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for CID 71197211, 1-(4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea (estimated). National Center for Biotechnology Information. View Source
